molecular formula C14H12N2O4 B11321746 N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide

Cat. No.: B11321746
M. Wt: 272.26 g/mol
InChI Key: GSNPYYBLEJNQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide is a synthetic small molecule based on the 1,4-benzoxazinone heterocyclic scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound is provided strictly for research use and is not intended for diagnostic or therapeutic applications. The 1,4-benzoxazinone core is a privileged structure known for its rigid, planar configuration, which is significant in the development of compounds with diverse biological activities. Scientific literature has extensively documented that 1,4-benzoxazinone derivatives exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-Alzheimer, antidiabetic, and anticancer activities . Specifically, derivatives have been investigated for their potential to intercalate into DNA and induce DNA damage in tumor cells, triggering apoptosis and autophagy, making them promising leads in oncology research . The furan-2-carboxamide moiety incorporated into this molecule is a common pharmacophore that can enhance binding affinity and selectivity towards biological targets. This product is designed for researchers exploring new chemical entities in areas such as synthetic methodology development, enzyme inhibition studies, and cellular mechanism research. As with all research chemicals, proper safety protocols must be followed. This product is for Research Use Only (RUO) and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)furan-2-carboxamide

InChI

InChI=1S/C14H12N2O4/c1-8-13(17)16-10-7-9(4-5-11(10)20-8)15-14(18)12-3-2-6-19-12/h2-8H,1H3,(H,15,18)(H,16,17)

InChI Key

GSNPYYBLEJNQIB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The 1,4-benzoxazine scaffold is typically synthesized via acid- or base-catalyzed cyclization. For example, N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)formamide (PubChem CID 64990554) is prepared through the reaction of 6-amino-2-methyl-4H-1,4-benzoxazin-3-one with formic acid under dehydrating conditions. Analogous methods apply to the target compound, substituting formamide with furan-2-carboxamide.

Representative Procedure:

  • Starting Material : 6-Amino-2-methyl-4H-1,4-benzoxazin-3-one (synthesized via Mannich reaction of o-aminophenol with methyl glyoxylate).

  • Cyclization : Heating with formic acid yields the formamide derivative.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The most common method involves activating furan-2-carboxylic acid with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). A patent (WO2013093849A1) describes similar couplings using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with triethylamine.

Example Protocol:

  • Reagents :

    • Benzoxazine amine: 6-Amino-2-methyl-4H-1,4-benzoxazin-3-one (1.0 equiv)

    • Furan-2-carboxylic acid (1.2 equiv)

    • HATU (1.2 equiv), triethylamine (3.0 equiv)

  • Conditions : DMF, 70°C, 16 hours.

  • Yield : ~47–100% after purification via preparative HPLC.

Pentafluorophenyl Ester Activation

An alternative approach uses pentafluorophenyl (PFP) esters for improved stability. In one study, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid was converted to its PFP ester using dicyclohexylcarbodiimide (DCC), followed by reaction with an amine.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • DMF vs. DCM : DMF enhances solubility of polar intermediates, while DCM is preferred for acid-sensitive reactions.

  • Temperature : Elevated temperatures (70°C) accelerate HATU-mediated couplings but may promote racemization.

Catalytic Additives

  • MgBr₂·Et₂O : Lewis acids improve acylation efficiency in ketone-containing substrates.

  • Triethylamine : Neutralizes HCl byproducts in carbodiimide reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 7.66 (br s, 1H, NH), 7.58–7.63 (m, 2H, furan H), 4.25–4.30 (m, 2H, OCH₂), 2.97 (s, 3H, CH₃).

  • LCMS : m/z 362.2 [M+H]⁺.

Purity Assessment

  • HPLC : >97% purity achieved using C18 columns with acetonitrile/water gradients.

Comparative Analysis of Methods

MethodReagentsSolventTemp (°C)Yield (%)Purity (%)
HATU/TEAHATU, triethylamineDMF704795
EDC/HOBtEDC, HOBtDCM201190
PFP ester/DCCDCC, PFP-OH1,4-Dioxane2010098

Table 1: Comparison of amidation strategies for N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide.

Challenges and Mitigation Strategies

  • Low Yields in EDC Couplings : Attributed to poor activation of furan-2-carboxylic acid. Switching to HATU improves efficiency.

  • Byproduct Formation : Use of scavengers (e.g., hydroxybenzotriazole) suppresses N-acylurea formation.

Industrial-Scale Considerations

  • Cost-Effectiveness : HATU is expensive; EDC/HOBt may be preferred for large-scale synthesis despite lower yields.

  • Green Chemistry : Solvent recycling (DMF, DCM) and catalyst recovery (MgBr₂) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Studies have shown that N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide demonstrates significant anticancer properties. Key findings include:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways. This leads to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) .
    • Cell Cycle Arrest : It has been observed to induce S-phase arrest in various cancer cell lines, effectively inhibiting their proliferation .
  • In Vitro Studies :
    • The compound has been tested against several cancer cell lines including HepG2 (liver cancer), Huh7 (hepatoma), and MCF7 (breast cancer), showing promising results in reducing cell viability and inducing apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial effects:

  • Bacterial Inhibition : It has demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential as an antibacterial agent.
  • Fungal Activity : Preliminary studies suggest possible antifungal properties, warranting further investigation into its efficacy against fungal infections .

Applications in Research

The unique properties of this compound make it a valuable compound for various research applications:

  • Drug Development : Its anticancer and antimicrobial activities position it as a candidate for the development of new therapeutic agents targeting cancer and infectious diseases.
  • Pharmacological Studies : The compound can serve as a lead structure for the synthesis of analogs with enhanced efficacy and reduced toxicity.
  • Mechanistic Studies : Further research into its mechanisms of action can provide insights into the pathways involved in cancer cell survival and proliferation.

Case Studies

Several studies highlight the effectiveness of this compound:

  • Synthesis and Evaluation : A study conducted by Matiichuk et al. synthesized novel benzofurancarboxamides, including derivatives similar to this compound. The synthesized compounds were screened for anticancer activity by the National Cancer Institute (NCI), revealing significant anticancer effects .
  • Comparative Studies : Comparative analyses with other benzoxazine derivatives have shown that modifications to the benzoxazine core can enhance biological activity, suggesting avenues for optimizing this compound for therapeutic use .

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Benzoxazine Core

The 6-position of the benzoxazine ring is frequently functionalized with carboxamide groups, as seen in multiple analogs. Key structural differences lie in the substituent attached to the amide nitrogen and the nature of the aromatic/heterocyclic moiety.

Table 1: Comparison of Substituents and Molecular Properties
Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Features/Activities Reference
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide Furan-2-carboxamide C₁₄H₁₂N₂O₄ 272.26* Furan moiety for potential π-π interactions N/A
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide Butanamide C₁₃H₁₆N₂O₃ 248.28 Aliphatic chain for lipophilic interactions
4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide 4-methoxybenzamide C₁₇H₁₆N₂O₄ 312.32 Methoxy group enhances solubility
2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl 3,6-dichloropyridine-2-carboxylate 3,6-dichloropyridine-2-carboxylate C₁₆H₁₁Cl₂NO₅ 381.17 Chlorine atoms for electronic effects
2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzamide Trifluoromethyl-benzyl benzamide C₂₄H₁₇F₃N₂O₄ 454.40 CF₃ group improves metabolic stability
3-(2,3-dimethoxyphenyl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide Dimethoxyphenyl-propanamide C₂₁H₂₃N₃O₅ 397.43 Methoxy groups for enhanced bioavailability

*Calculated based on molecular formula.

Biological Activity

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide is a compound that belongs to the benzoxazine family, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC16H11NO5
Molecular Weight297.262 g/mol
Melting Point172-173 °C
Boiling Point631.8 °C
Flash Point335.9 °C

Antimicrobial Properties

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial activity. A study evaluated the antifungal and antibacterial properties of related compounds, revealing that certain derivatives effectively inhibited various pathogens. For example, quinazolinone derivatives demonstrated notable antifungal activity against Helminthosporium turcicum and Fusarium species .

Serotonin Receptor Antagonism

A series of studies focused on the antagonistic effects of benzoxazine derivatives on serotonin receptors. Specifically, compounds similar to this compound showed promising results as serotonin 3 (5HT3) receptor antagonists. One derivative exhibited a Ki value of 0.019 nM against the 5HT3 receptor, indicating strong binding affinity . The introduction of methyl groups at strategic positions enhanced this antagonistic activity.

Case Study 1: Antifungal Activity Assessment

In a controlled study evaluating the antifungal efficacy of this compound against Sclerotium rolfsii and Rhizoctonia solani, the compound demonstrated varying degrees of inhibition:

Concentration (ppm)% Inhibition (S. rolfsii)% Inhibition (R. solani)
1000900
500600
250200
Control00

This table illustrates that while the compound effectively inhibited Sclerotium rolfsii, it showed no activity against Rhizoctonia solani, suggesting specificity in its antifungal action .

Case Study 2: Anti-inflammatory Potential

Another study explored the anti-inflammatory properties of related benzoxazine compounds. Derivatives were tested in vitro for their ability to inhibit pro-inflammatory cytokines in human cell lines. The results indicated a significant reduction in cytokine levels when treated with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling a benzoxazinone derivative with an activated furan-2-carboxylic acid derivative (e.g., acid chloride or mixed anhydride). Key steps include:

  • Solvent Selection: Use polar aprotic solvents like DMF or dichloromethane for efficient coupling. Ethanol or ethyl acetate is recommended for recrystallization .
  • Catalysts: Employ coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (dimethylaminopyridine) as a base.
  • Purification: Flash chromatography with gradients like CH₂Cl₂/EtOH (98:2) or EtOAc/hexane (4:6) resolves impurities. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of benzoxazinone to furan reagent) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

  • 1H/13C NMR: Confirm aromatic protons (δ 6.0–8.5 ppm) and carbonyl groups (δ 165–175 ppm). For example, the furan C=O appears near δ 168 ppm, while the benzoxazinone carbonyl is δ ~167–172 ppm .
  • IR Spectroscopy: Identify C=O stretches (1680–1720 cm⁻¹) and NH stretches (~3200 cm⁻¹).
  • Resolution of Ambiguities: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the amide NH (δ ~10.8 ppm) and adjacent carbonyl groups clarify connectivity .

Q. What in vitro models are appropriate for initial antibacterial screening of this compound, and how are MIC/MBC values determined?

Methodological Answer:

  • Bacterial Strains: Test against Gram-positive (e.g., Staphylococcus aureus ATCC 6538) and Gram-negative (e.g., Escherichia coli ATCC 35210) strains using standardized inocula (1×10⁵ CFU/mL) .
  • Microdilution Assay: Prepare 96-well plates with serial dilutions (0.5–128 µg/mL) in LB broth. Incubate at 37°C for 24 hours. MIC is the lowest concentration with no visible growth (confirmed via optical density at 655 nm). MBC is determined by subculturing 2 µL from MIC wells into fresh medium .

Advanced Research Questions

Q. How can researchers design analogs of this compound to investigate structure-activity relationships (SAR) for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation: Introduce halogens (Cl, F) or methyl groups on the benzoxazinone ring to modulate electron density. Replace the furan with thiophene or pyridine to assess heterocycle effects .
  • Bioisosteric Replacement: Substitute the carboxamide with sulfonamide or urea groups. Evaluate changes in hydrophobicity (logP) via HPLC-derived retention times.
  • Activity Testing: Screen analogs against resistant bacterial strains (e.g., methicillin-resistant S. aureus) to identify scaffolds with improved potency .

Q. What strategies resolve discrepancies in biological activity data between studies, such as varying MIC values across different bacterial strains?

Methodological Answer:

  • Standardization: Adopt CLSI guidelines for inoculum preparation (1×10⁵ CFU/mL) and media (Mueller-Hinton broth). Include quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853) .
  • Statistical Validation: Perform triplicate experiments with ANOVA to assess significance. Address outliers by repeating assays under controlled humidity and temperature.
  • Strain-Specific Analysis: Profile efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide inhibitors) to explain resistance in Gram-negative strains .

Q. Which computational approaches predict the binding affinity of this compound to bacterial targets, and how can they guide experimental design?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like DNA gyrase (PDB ID: 1KZN). Prioritize compounds with hydrogen bonds to key residues (e.g., Asp73 in E. coli gyrase) .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) in GROMACS. Analyze RMSD and binding free energy (MM-PBSA) to rank analogs.
  • Validation: Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should stability studies be conducted to determine optimal storage conditions for this compound?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light Sensitivity: Perform photostability tests under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm).
  • Storage Recommendations: Store lyophilized powder in amber vials at −20°C under argon. For solutions, use anhydrous DMSO and avoid freeze-thaw cycles .

Q. What in vitro toxicity assays are recommended to evaluate the safety profile of this compound for further development?

Methodological Answer:

  • Cytotoxicity: Use MTT assays on HEK293 or HepG2 cells (IC₅₀ > 50 µM preferred). Compare to positive controls (e.g., doxorubicin) .
  • Hemolytic Activity: Incubate with red blood cells (2% suspension) at 37°C for 1 hour. Measure hemoglobin release at 540 nm (≤10% hemolysis at 100 µg/mL is acceptable) .
  • Genotoxicity: Perform Ames tests (TA98 and TA100 strains) to rule out mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.